4-氟-2-甲基-N-(2-氧代-1,2,3,4-四氢喹啉-6-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

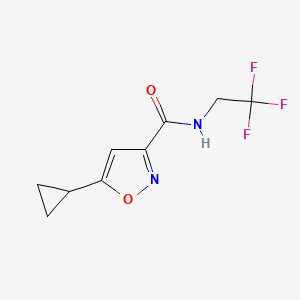

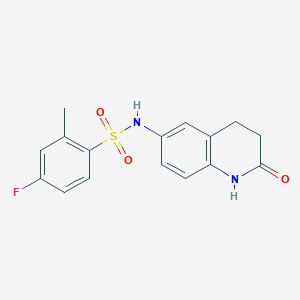

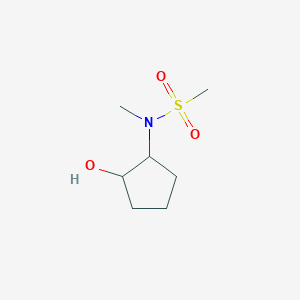

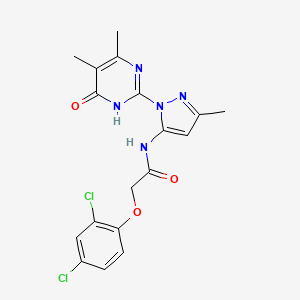

The compound “4-fluoro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, a fluorine atom, a methyl group, and a tetrahydroquinoline group with a ketone functional group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR, UV, and mass spectrometry . The exact structure would depend on the positions of the functional groups on the benzene ring and the configuration of the tetrahydroquinoline group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing fluorine atom and the electron-donating methyl group. The sulfonamide group could potentially undergo hydrolysis, and the ketone could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties could include its polarity, solubility, stability, and melting and boiling points .科学研究应用

Medicinal Chemistry and Drug Development

The synthesis of 4-fluoro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has been reported, involving the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen. The resulting bio-functional hybrid compound was fully characterized using techniques such as 1H NMR, 13C NMR, UV, and mass spectral data . Its structural features make it a potential candidate for further drug development studies.

Anti-Inflammatory and Analgesic Properties

Coumarin derivatives, including those with the quinoline scaffold, have demonstrated diverse biological activities. Notably, coumarins exhibit anti-inflammatory and analgesic effects. Given the presence of the quinoline moiety in this compound, it’s worth investigating its potential in modulating inflammation and pain pathways .

Antitumor and Cytotoxic Activity

Compounds containing quinoline and sulfonamide functionalities have been explored for their antitumor properties. While specific studies on this compound are limited, related structures have shown promise. For instance, certain indole derivatives with similar features exhibited anti-inflammatory and analgesic activities . Further investigations could reveal its cytotoxic potential against cancer cell lines.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

The compound’s intermediate, 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid, is used in the synthesis of phthalazinone scaffolds that inhibit PARP. PARP inhibitors have gained attention in cancer therapy, particularly in treating DNA repair-deficient tumors . While not directly studied for PARP inhibition, this compound’s structural features warrant exploration in this context.

Antibacterial and Antifungal Properties

Historically, coumarins have been associated with antibacterial and antifungal activities. Although direct evidence for this specific compound is lacking, its structural resemblance to known antibacterial agents suggests potential in this area .

Other Biological Activities

Given the diverse effects of coumarin derivatives, it’s worthwhile to explore additional aspects. These may include antioxidant properties, enzyme inhibition, and interactions with specific cellular targets.

未来方向

属性

IUPAC Name |

4-fluoro-2-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c1-10-8-12(17)3-6-15(10)23(21,22)19-13-4-5-14-11(9-13)2-7-16(20)18-14/h3-6,8-9,19H,2,7H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDAGXMBBSETNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2558882.png)

![3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2558884.png)

![4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride](/img/structure/B2558885.png)

![3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2558887.png)

![1-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptan-3-one](/img/structure/B2558888.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea](/img/structure/B2558891.png)

![5-{[(2-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2558893.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2558897.png)

![2-Chloro-N-[1-(2-hydroxy-1-methylindol-5-yl)ethyl]acetamide](/img/structure/B2558899.png)